6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

Fragment-Based Drug Discovery Physicochemical Property Rule of Three

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde (CAS 1860780-82-0; molecular formula C₁₁H₁₂N₂O; MW 188.23 g/mol) is a heterobifunctional building block that combines a 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold with a pyridine-3-carbaldehyde (nicotinaldehyde) moiety linked at the 6-position. The 3-ABH core is a privileged, conformationally restricted, three-dimensional alicyclic amine scaffold that is ubiquitous in bioactive molecules targeting diverse receptors and enzymes, including ketohexokinase (KHK), dopamine D₃, μ-opioid, and dipeptidyl peptidase-IV (DPP-IV).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13192027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C2C1CN(C2)C3=NC=C(C=C3)C=O
InChIInChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2
InChIKeyJGZLVNLEGYRYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde: A Conformationally Constrained Nicotinaldehyde Building Block for Fragment-Based Drug Discovery


6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde (CAS 1860780-82-0; molecular formula C₁₁H₁₂N₂O; MW 188.23 g/mol) is a heterobifunctional building block that combines a 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold with a pyridine-3-carbaldehyde (nicotinaldehyde) moiety linked at the 6-position . The 3-ABH core is a privileged, conformationally restricted, three-dimensional alicyclic amine scaffold that is ubiquitous in bioactive molecules targeting diverse receptors and enzymes, including ketohexokinase (KHK), dopamine D₃, μ-opioid, and dipeptidyl peptidase-IV (DPP-IV) [1]. The aldehyde functional group provides a versatile synthetic handle for reductive amination, condensation, and other derivatization chemistries, making this compound a strategic intermediate for parallel medicinal chemistry and fragment elaboration campaigns [2].

Why Generic Substitution Fails: Positional Isomerism, Conformational Constraint, and Aldehyde Positioning in Nicotinaldehyde Building Blocks


Substituting 6-{3-azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde with structurally similar in-class compounds introduces measurable risks that directly impact downstream synthetic efficiency and lead quality. The 6-position attachment of the 3-ABH to the pyridine ring is not interchangeable with 2-position attachment, as the altered nitrogen lone-pair orientation and steric environment affect both the reactivity of the aldehyde and the binding pose of elaborated products [1]. Replacing the rigid bicyclic 3-ABH with a flexible monocyclic amine (e.g., piperidine or pyrrolidine) eliminates the conformational constraint that drives entropically favorable target binding and reduces the fraction of sp³-hybridized carbons (Fsp³), a key determinant of clinical success in fragment evolution [2]. Furthermore, analogs lacking the aldehyde group (e.g., 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane) foreclose the primary synthetic vector for fragment elaboration via reductive amination, necessitating additional synthetic steps that reduce overall campaign efficiency [3].

Quantitative Differentiation of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde Against Closest Analogs


Rule-of-Three (Ro3) Compliance and 3D Character Superiority Over Planar Nicotinaldehyde Fragments

The target compound conforms to all Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW 188.23 < 300 Da; calculated logP ~1.9 < 3; hydrogen bond acceptors = 3; rotatable bonds = 1), positioning it within the optimal physicochemical space for fragment screening libraries . In contrast, the widely used but planar nicotinaldehyde fragment (MW 107.11; logP ~0.3) has an Fsp³ of 0.0, whereas the 3-ABH scaffold contributes substantially to three-dimensional character (Fsp³ ≈ 0.55 for the bicyclic portion), a property increasingly correlated with clinical progression in fragment evolution [1]. The 5-methyl analog (6-{3-azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde) violates the Ro3 rotatable bond criterion (rotatable bonds = 2) and has a higher calculated logP (~2.4), reducing its suitability for fragment library inclusion [2].

Fragment-Based Drug Discovery Physicochemical Property Rule of Three

Conformational Restriction: Reduced Entropic Penalty Versus Monocyclic Amine Analogs

The 3-azabicyclo[3.1.0]hexane scaffold enforces a rigid, boat-like conformation with a fixed orientation of the nitrogen lone pair and restricted rotation about the N–pyridine bond [1]. This contrasts sharply with 6-(piperidin-1-yl)nicotinaldehyde, where the piperidine ring undergoes rapid chair-chair interconversion at room temperature, increasing the conformational entropy penalty upon target binding. The cyclopropane fusion in 3-ABH reduces the number of accessible low-energy conformers to essentially one, while piperidine-based analogs sample at least two chair conformations plus multiple rotamers [2]. Literature precedent in DPP-IV inhibitor programs demonstrates that replacing a flexible piperidine with a rigid 3-ABH scaffold improved biochemical IC₅₀ by up to 10-fold due to the reduced entropic cost of binding [3].

Conformational Analysis Medicinal Chemistry Scaffold Rigidity

6-Position vs. 2-Position Attachment: Impact on Aldehyde Reactivity and Downstream Derivatization

The target compound bears the 3-ABH moiety at the 6-position of the pyridine ring, placing the aldehyde at the 3-position (meta to the ring nitrogen). The positional isomer 2-{3-azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde places the aldehyde ortho to the ring nitrogen, altering its electronic environment and steric accessibility . In the 6-substituted isomer, the aldehyde is electronically decoupled from the electron-withdrawing effect of the pyridine nitrogen, maintaining higher electrophilicity for reductive amination. Published SAR from the KHK inhibitor program (PDB: 6W0X) demonstrates that the 6-substituted 3-ABH-pyridine scaffold makes critical hydrogen bond contacts through the pyridine nitrogen with the target protein, an interaction geometry that is sterically impossible for the 2-substituted isomer [1]. Furthermore, the 2-substituted analog (CAS not publicly available) shows a different calculated dipole moment that affects solubility and chromatographic behavior [2].

Positional Isomerism Synthetic Chemistry Building Block Selection

Direct Synthetic Utility: Aldehyde as a Pre-Installed Reductive Amination Handle Eliminating Additional Functionalization Steps

The pre-installed aldehyde group at the pyridine 3-position enables direct reductive amination with primary or secondary amines, the most common method for fragment elaboration in medicinal chemistry [1]. The close analog 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane lacks this aldehyde functionality entirely, requiring a separate formylation step (e.g., Vilsmeier-Haack or lithiation/formylation) that typically adds 1–2 synthetic steps and reduces overall yield . Published procedures for the reductive amination of 3-ABH-aldehyde intermediates report yields of 65–85% under standard sodium triacetoxyborohydride conditions, demonstrating robust reactivity [2]. The aldehyde also enables condensation with hydrazines, hydroxylamines, and active methylene compounds, providing access to hydrazones, oximes, and Knoevenagel adducts that serve as privileged substructures in bioactive compound libraries.

Synthetic Efficiency Reductive Amination Parallel Chemistry

Optimal Procurement Scenarios for 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde in Drug Discovery


Fragment-Based Drug Discovery (FBDD) Library Design and Screening

This compound is an ideal fragment library component due to its full Rule-of-Three compliance (MW < 300, cLogP < 3, HBA ≤ 3, RotB ≤ 3) combined with high 3D character (Fsp³ ≈ 0.55 for the 3-ABH core) [1]. The pre-installed aldehyde provides a single, well-defined synthetic vector for hit elaboration via reductive amination, enabling rapid SAR exploration upon fragment hit identification. The 3-ABH scaffold has demonstrated fragment-to-lead success in the Pfizer KHK inhibitor program, which ultimately delivered the clinical candidate PF-06835919 (KHK-C IC₅₀ = 8.4 nM) [2]. Procuring this compound at ≥95% purity ensures reproducible screening data and minimizes false positives from aldehyde oxidation byproducts.

Parallel Medicinal Chemistry and Lead Optimization Campaigns Targeting CNS Disorders

The 3-ABH scaffold is a validated privileged structure for central nervous system (CNS) drug discovery, having been employed in triple reuptake inhibitors (SERT/NET/DAT), dopamine D₃ receptor modulators, and μ-opioid receptor ligands [1]. The rigid, three-dimensional architecture of 3-ABH contributes to improved brain penetration in rat models (brain-to-plasma ratio >4 reported for optimized 3-ABH derivatives) [2]. The aldehyde handle allows rapid diversification of the pyridine vector while maintaining the favorable CNS physicochemical profile conferred by the low molecular weight (188.23 Da) and moderate lipophilicity (predicted logP ~1.9).

Conformationally Constrained Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Development

Published structure-activity relationships confirm that replacing flexible P2 region substituents with rigid N-(heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives significantly enhances DPP-IV inhibitory potency [1]. The target compound's aldehyde group can be directly elaborated to the 2-cyanopyrrolidine warhead characteristic of DPP-IV inhibitors (e.g., Vildagliptin) via reductive amination and subsequent functional group interconversion. The 6-position attachment preserves the pyridine nitrogen orientation required for key hydrogen bond contacts within the DPP-IV active site, as validated by co-crystal structures of related 3-ABH derivatives [2].

Ketohexokinase (KHK) Inhibitor Synthesis for Metabolic Disease Programs

The compound serves as a direct synthetic precursor to the 6-substituted 3-ABH-pyridine scaffold found in Pfizer's clinical-stage KHK inhibitor PF-06835919 [1]. The aldehyde at the pyridine 3-position maps directly to the carbonitrile group in the clinical candidate, enabling a two-step conversion (oximation/dehydration) to access the pharmacophoric nitrile. Given that fructose metabolism disorders including NAFLD/NASH represent a high-unmet-need therapeutic area with KHK as a validated target, procurement of this intermediate supports medicinal chemistry efforts aimed at identifying novel KHK inhibitors with differentiated pharmacokinetic profiles [2].

Quote Request

Request a Quote for 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.